2-((5-Methyl-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-Methyl-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide is a complex organic compound that features a triazole ring, a trifluoromethyl group, and a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Methyl-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate precursors under controlled conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfone under specific conditions.
Thioether Formation: The thioether linkage is formed by reacting the triazole derivative with a thiol compound.
Acetamide Formation: The final step involves the formation of the phenylacetamide moiety through an acylation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-((5-Methyl-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield corresponding alcohols or amines.
Scientific Research Applications
2-((5-Methyl-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors or modulators for specific biological targets.
Agrochemicals: Its properties may be useful in developing new pesticides or herbicides.
Materials Science: The compound can be used in the synthesis of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2-((5-Methyl-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide involves its interaction with specific molecular targets. The trifluoromethyl group and triazole ring are known to enhance binding affinity and specificity towards certain enzymes or receptors. The compound may inhibit or modulate the activity of these targets by forming stable complexes, thereby affecting the associated biological pathways.
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: Contains a trifluoromethyl group and is used as an antidepressant.
Mefloquine: Another trifluoromethyl-containing compound used as an antimalarial drug.
Celecoxib: A nonsteroidal anti-inflammatory drug with a trifluoromethyl group.
Uniqueness
What sets 2-((5-Methyl-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide apart is its combination of a triazole ring, a trifluoromethyl group, and a phenylacetamide moiety. This unique structure imparts specific chemical and biological properties that are not commonly found in other compounds, making it a valuable candidate for various applications.
Properties
CAS No. |
618439-52-4 |
---|---|
Molecular Formula |
C18H15F3N4OS |
Molecular Weight |
392.4 g/mol |
IUPAC Name |
2-[[5-methyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide |
InChI |
InChI=1S/C18H15F3N4OS/c1-12-23-24-17(27-11-16(26)22-14-7-3-2-4-8-14)25(12)15-9-5-6-13(10-15)18(19,20)21/h2-10H,11H2,1H3,(H,22,26) |
InChI Key |
PQAGCYYYKKVUFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N1C2=CC=CC(=C2)C(F)(F)F)SCC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.